(3aR*,7aS*)-2-[3-(3,5-dimethylphenyl)propanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole
Overview
Description
(3aR*,7aS*)-2-[3-(3,5-dimethylphenyl)propanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole is a useful research compound. Its molecular formula is C19H25NO and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.193614421 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
Synthetic Routes and Reactions : Research has explored the synthesis of isoindole derivatives and their reactivity. For instance, the electrochemical reduction of substituted phthalic anhydrides and phthalic imides in the presence of chlorotrimethylsilane can prepare 1,3-bis-trimethylsilyloxy substituted isoindoles. These compounds are isolated as addition products with maleic imide and dibenzoyl ethene, demonstrating their potential for further chemical modifications and applications in synthetic chemistry (Troll & Ollmann, 1981).
Molecular Structure and Interactions : Studies on isoindole derivatives, like the 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, highlight their structural characteristics. These compounds exhibit weak C—H⋯O interactions and C—H⋯π interactions, which could be significant in understanding the chemical properties and potential applications of isoindole derivatives in materials science and molecular engineering (Tariq et al., 2010).
Potential Applications
Catalysis and Organic Synthesis : Isoindole derivatives have been utilized in developing catalysts for specific reactions, such as asymmetric allylic alkylations. The creation of INDOLPhosphole ligands from 3-methylindole and their application in palladium−allyl complexes for highly enantioselective reactions showcases the versatility of isoindole-based compounds in catalysis and organic synthesis (Wassenaar et al., 2009).
Analytical and Material Science : The solubility and thermodynamic parameters of isoindole derivatives, like 5-Fluoro-2-oxindole, in various solvents have been thoroughly studied. Such research provides fundamental insights into the physicochemical properties of isoindole compounds, which is crucial for their application in drug formulation, material science, and analytical chemistry (Zhao et al., 2020).
Properties
IUPAC Name |
1-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(3,5-dimethylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-14-9-15(2)11-16(10-14)7-8-19(21)20-12-17-5-3-4-6-18(17)13-20/h3-4,9-11,17-18H,5-8,12-13H2,1-2H3/t17-,18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWOSITWCZVFCG-HDICACEKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)N2CC3CC=CCC3C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)CCC(=O)N2C[C@H]3CC=CC[C@H]3C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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